N-[4-Chloro-2-(1-hydroxy-1-phenylethyl)phenyl]-N'-ethylthiourea N-[4-Chloro-2-(1-hydroxy-1-phenylethyl)phenyl]-N'-ethylthiourea
Brand Name: Vulcanchem
CAS No.: 21740-97-6
VCID: VC21158840
InChI: InChI=1S/C17H19ClN2OS/c1-3-19-16(22)20-15-10-9-13(18)11-14(15)17(2,21)12-7-5-4-6-8-12/h4-11,21H,3H2,1-2H3,(H2,19,20,22)
SMILES: CCNC(=S)NC1=C(C=C(C=C1)Cl)C(C)(C2=CC=CC=C2)O
Molecular Formula: C17H19ClN2OS
Molecular Weight: 334.9 g/mol

N-[4-Chloro-2-(1-hydroxy-1-phenylethyl)phenyl]-N'-ethylthiourea

CAS No.: 21740-97-6

Cat. No.: VC21158840

Molecular Formula: C17H19ClN2OS

Molecular Weight: 334.9 g/mol

* For research use only. Not for human or veterinary use.

N-[4-Chloro-2-(1-hydroxy-1-phenylethyl)phenyl]-N'-ethylthiourea - 21740-97-6

Specification

CAS No. 21740-97-6
Molecular Formula C17H19ClN2OS
Molecular Weight 334.9 g/mol
IUPAC Name 1-[4-chloro-2-(1-hydroxy-1-phenylethyl)phenyl]-3-ethylthiourea
Standard InChI InChI=1S/C17H19ClN2OS/c1-3-19-16(22)20-15-10-9-13(18)11-14(15)17(2,21)12-7-5-4-6-8-12/h4-11,21H,3H2,1-2H3,(H2,19,20,22)
Standard InChI Key PSQXUHVOOSIWTL-UHFFFAOYSA-N
SMILES CCNC(=S)NC1=C(C=C(C=C1)Cl)C(C)(C2=CC=CC=C2)O
Canonical SMILES CCNC(=S)NC1=C(C=C(C=C1)Cl)C(C)(C2=CC=CC=C2)O
Appearance Yellow SolidPurity:98%

Introduction

Chemical Identity and Structure

Nomenclature and Identification

N-[4-Chloro-2-(1-hydroxy-1-phenylethyl)phenyl]-N'-ethylthiourea, also referred to as CPEU in some literature, is a well-defined chemical entity with specific identification parameters. The compound is officially recognized through multiple chemical identifiers that help distinguish it within chemical databases and research literature.

Table 1: Chemical Identifiers of N-[4-Chloro-2-(1-hydroxy-1-phenylethyl)phenyl]-N'-ethylthiourea

ParameterInformation
CAS Number21740-97-6
IUPAC Name1-[4-chloro-2-(1-hydroxy-1-phenylethyl)phenyl]-3-ethylthiourea
Molecular FormulaC17H19ClN2OS
Molecular Weight334.9 g/mol
InChIInChI=1S/C17H19ClN2OS/c1-3-19-16(22)20-15-10-9-13(18)11-14(15)17(2,21)12-7-5-4-6-8-12/h4-11,21H,3H2,1-2H3,(H2,19,20,22)
SMILESCCNC(=S)NC1=C(C=C(C=C1)Cl)C(C)(C2=CC=CC=C2)O
PubChem CID15818794

The compound has also been documented with alternative names in scientific literature, including 1-[4-Chloro-2-(1'-hydroxy-1'-methylbenzyl)phenyl]-3-ethyl-2-thio-urea and 1-[4-CHLORO-2-(1-HYDROXY-1-PHENYLETHYL)PHENYL]-3-ETHYLTHIOUREA .

Structural Features

The molecular structure of N-[4-Chloro-2-(1-hydroxy-1-phenylethyl)phenyl]-N'-ethylthiourea reveals several distinctive features that contribute to its chemical and biological properties. The compound contains a chlorine atom at the para position of one phenyl ring, a hydroxy group attached to a carbon that connects to another phenyl ring, and an ethylthiourea group.

The presence of these functional groups creates a unique three-dimensional arrangement that influences the compound's ability to interact with biological targets. The thiourea group (–NH-C(=S)-NH–) is particularly significant as it can form hydrogen bonds with protein residues, potentially explaining some of the compound's biological activities.

Physical and Chemical Properties

Physical Characteristics

N-[4-Chloro-2-(1-hydroxy-1-phenylethyl)phenyl]-N'-ethylthiourea appears as a yellow solid with a typical purity of 98% in commercial preparations. The compound's physical state influences its handling characteristics in laboratory settings and its potential formulation approaches for research applications.

PropertyInformation
AppearanceYellow Solid
PurityTypically 98%
Chemical StabilityStable under recommended temperatures and pressures
Incompatible MaterialsStrong oxidizing agents
Hazardous Decomposition ProductsCarbon oxides, Hydrogen chloride, Nitrogen oxides, Sulfur oxides
SolubilityNot fully characterized in available literature
ReactivityCan undergo typical reactions of thiourea derivatives

The compound contains several reactive functional groups that can participate in various chemical transformations. The thiourea moiety can undergo nucleophilic addition reactions, while the hydroxyl group presents opportunities for esterification or oxidation. Additionally, the chloro-substituted aromatic ring may participate in substitution reactions under appropriate conditions.

Synthesis and Chemical Reactions

Reactivity Profile

N-[4-Chloro-2-(1-hydroxy-1-phenylethyl)phenyl]-N'-ethylthiourea can participate in several types of chemical reactions:

  • The thiourea group can undergo nucleophilic additions and substitutions.

  • The hydroxyl group may participate in esterification or oxidation reactions.

  • The aromatic rings can undergo electrophilic aromatic substitution reactions, though the presence of existing substituents will influence the regioselectivity.

  • The chlorine substituent on the phenyl ring can be involved in metal-catalyzed coupling reactions.

These reactions are potentially significant for developing new derivatives with enhanced biological properties or for understanding the compound's metabolic fate in biological systems.

Biological Activities and Applications

Mechanism of Action

The mechanism of action for N-[4-Chloro-2-(1-hydroxy-1-phenylethyl)phenyl]-N'-ethylthiourea primarily involves its interaction with specific enzymes or receptors within biological systems. The compound's structural characteristics allow it to bind effectively to active sites on enzymes, potentially inhibiting their activity or modulating receptor functions.

This binding can lead to alterations in cellular pathways that may result in therapeutic effects such as anti-inflammatory or anticancer activities. The thiourea group, in particular, may form hydrogen bonds with amino acid residues in target proteins, contributing to the compound's biological activity profile.

Hazard CategoryClassification
Skin irritationCategory 2
Eye irritationCategory 2A
Specific target organ toxicity - single exposureCategory 3, Respiratory system
CarcinogenicityNot classified by IARC; Not listed by NTP

These classifications indicate that the compound can cause skin and eye irritation and may affect the respiratory system upon exposure .

Exposure Routes and Symptoms

The potential routes of exposure to N-[4-Chloro-2-(1-hydroxy-1-phenylethyl)phenyl]-N'-ethylthiourea include inhalation, eye contact, skin contact, and ingestion . Each exposure route may lead to specific symptoms:

  • Skin contact may result in inflammation characterized by itching, scaling, reddening, blistering, pain, or dryness.

  • Eye contact may result in redness, pain, or severe eye damage.

  • Inhalation may cause irritation of the lungs and respiratory system.

  • Overexposure could potentially result in serious illness .

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